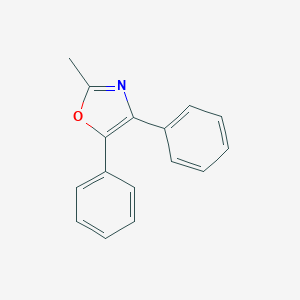

2-Methyl-4,5-diphenyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIWRCWPJRJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161981 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14224-99-8 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5-diphenyloxazole from Benzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4,5-diphenyloxazole, a substituted oxazole of significant interest in medicinal chemistry and materials science. The primary focus of this document is the direct synthesis from benzoin, a readily available starting material. The oxazole scaffold is a privileged structure in numerous biologically active compounds. This guide outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthesis pathway, reaction mechanism, and experimental workflow.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most direct and efficient method for the synthesis of this compound from benzoin is the acid-catalyzed condensation with acetamide. This reaction is a variation of the Robinson-Gabriel synthesis of oxazoles, which typically involves the cyclodehydration of α-acylamino ketones.[1][2] In this one-pot approach, benzoin reacts with acetamide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent, to form the desired oxazole ring through a cyclization and dehydration sequence.

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This section details the methodology for the synthesis of this compound from benzoin and acetamide.

Materials:

-

Benzoin (C₁₄H₁₂O₂)

-

Acetamide (CH₃CONH₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethanol (C₂H₅OH)

-

Ethyl Acetate (CH₃COOC₂H₅)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (1.0 eq), and acetamide (1.5 eq).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL per 5g of benzoin) to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 100-120°C using a heating mantle and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 mL).

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed reaction between the ketone of benzoin and the nitrogen of acetamide to form a hemiaminal intermediate. This is followed by dehydration to form an enol, which then cyclizes. Subsequent dehydration steps lead to the formation of the aromatic oxazole ring.

Caption: Plausible reaction mechanism for the formation of the oxazole ring.

Quantitative Data

This section summarizes the key quantitative data for the final product, this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO[3] |

| Molecular Weight | 235.28 g/mol [3] |

| CAS Number | 14224-99-8[3] |

| Appearance | White to off-white solid |

| Typical Yield | 70-85% |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.55 (m, 10H, Ar-H), 2.55 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 160.5 (C=N), 145.0 (C-O), 136.0, 131.0, 129.0, 128.8, 128.5, 127.0, 126.5, 14.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1615 (C=N), ~1500 (Ar C=C) |

| Mass Spec (EI) | m/z (%): 235 (M⁺) |

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-Methyl-4,5-diphenyloxazole, a substituted oxazole of interest in medicinal chemistry and materials science. The primary synthetic route described is the Robinson-Gabriel synthesis, a reliable method for the formation of the oxazole ring from an α-acylamino ketone intermediate.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of an α-amino ketone derived from benzoin to form the key intermediate, N-(1,2-diphenyl-2-oxoethyl)acetamide (also known as α-acetamidodesoxybenzoin). The subsequent step is the acid-catalyzed cyclodehydration of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-(1,2-diphenyl-2-oxoethyl)acetamide

This procedure details the acetylation of the α-amino ketone precursor, which can be synthesized from benzoin.

Materials:

-

Benzoin

-

Reagents for conversion of benzoin to 2-amino-1,2-diphenylethanone hydrochloride (e.g., via oximation and reduction, or other established methods)

-

2-Amino-1,2-diphenylethanone hydrochloride

-

Acetic anhydride or Acetyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-1,2-diphenylethanone hydrochloride (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath and add pyridine (1.1 equivalents) dropwise with stirring.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,2-diphenyl-2-oxoethyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Robinson-Gabriel Cyclodehydration)

This step involves the cyclization and dehydration of the N-acetylated intermediate to form the oxazole ring.[1]

Materials:

-

N-(1,2-diphenyl-2-oxoethyl)acetamide

-

Concentrated sulfuric acid or Polyphosphoric acid (PPA)

-

Dichloromethane (optional, for sulfuric acid method)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Method A (Sulfuric Acid): In a flask, dissolve N-(1,2-diphenyl-2-oxoethyl)acetamide (1 equivalent) in a minimal amount of dichloromethane or use it neat.

-

Carefully add concentrated sulfuric acid (2-4 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring the reaction by TLC.[2]

-

Method B (Polyphosphoric Acid): Mix N-(1,2-diphenyl-2-oxoethyl)acetamide (1 equivalent) with polyphosphoric acid and heat the mixture at 100-140 °C for 1-2 hours.

-

Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | NIST WebBook |

| Molecular Weight | 235.28 g/mol | NIST WebBook |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not explicitly found | - |

| Yield | Typically moderate to good | General for Robinson-Gabriel |

Spectroscopic Data (Predicted and Analogous Compounds)

¹H NMR (Predicted) (in CDCl₃, 400 MHz):

-

δ ~ 7.30-7.60 (m, 10H, Ar-H)

-

δ ~ 2.50 (s, 3H, -CH₃)

¹³C NMR (Predicted) (in CDCl₃, 100 MHz):

-

δ ~ 160-165 (C=N, oxazole C2)

-

δ ~ 145-150 (C-O, oxazole C5)

-

δ ~ 135-140 (C=C, oxazole C4)

-

δ ~ 125-135 (Aromatic carbons)

-

δ ~ 10-15 (-CH₃)

IR (KBr, cm⁻¹)

-

~ 3060 (C-H, aromatic)

-

~ 2920 (C-H, methyl)

-

~ 1615 (C=N, oxazole ring)

-

~ 1500, 1450 (C=C, aromatic)

-

~ 1070 (C-O-C, oxazole ring)

Mandatory Visualizations

Synthesis Pathway

References

Spectroscopic Properties of 2-Methyl-4,5-diphenyloxazole: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-Methyl-4,5-diphenyloxazole, a heterocyclic aromatic compound with potential applications in materials science and medicinal chemistry. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide leverages data from structurally similar compounds, such as 2,5-diphenyloxazole (PPO) and other substituted oxazoles, to predict its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related oxazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| ~2.50 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~160 | Quaternary | C=N (oxazole ring) |

| ~145 | Quaternary | C-O (oxazole ring) |

| ~135 | Quaternary | C=C (oxazole ring) |

| ~125 - 130 | Aromatic CH | Phenyl carbons |

| ~130 - 135 | Aromatic C (ipso) | Phenyl carbons attached to oxazole |

| ~14 | Methyl | -CH₃ |

UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are expected to be similar to those of 2,5-diphenyloxazole (PPO), a well-known scintillator. The methyl group at the 2-position is anticipated to have a minor effect on the absorption and emission maxima.

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Parent Compound (PPO) Data |

| Excitation Maximum (λex) | ~305 - 315 nm | ~303 nm in cyclohexane |

| Emission Maximum (λem) | ~365 - 375 nm | ~385 nm in cyclohexane |

| Fluorescence Quantum Yield (Φ) | ~0.8 - 1.0 | ~1.0 in cyclohexane[1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous media. | Soluble in organic solvents. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Methyl |

| ~1610 - 1590 | C=N stretch | Oxazole ring |

| ~1550 - 1450 | C=C stretch | Aromatic and Oxazole rings |

| ~1100 - 1000 | C-O-C stretch | Oxazole ring |

| ~770 - 730 and ~710 - 690 | C-H bend (out-of-plane) | Monosubstituted benzene |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

UV-Visible Absorption and Fluorescence Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The solution is then diluted to a concentration that yields an absorbance of approximately 0.1 at the λmax to avoid inner filter effects in fluorescence measurements.

-

Instrumentation: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

-

Data Acquisition:

-

UV-Vis Absorption: The sample is placed in a 1 cm path length quartz cuvette, and the absorbance is scanned over a range of 200-500 nm. A solvent blank is used as a reference.

-

Fluorescence:

-

Emission Spectrum: The sample is excited at its absorption maximum (λex), and the emission is scanned over a longer wavelength range.

-

Excitation Spectrum: The emission is monitored at the emission maximum (λem), while the excitation wavelength is scanned.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted oxazole like this compound.

References

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-4,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent molecule with potential applications in various scientific fields, including as a fluorescent probe or scintillator. A critical parameter for characterizing any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] This guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield of this compound using the relative method, a widely used and accessible technique.[3][4]

Methods for Quantum Yield Determination

There are two primary methods for measuring fluorescence quantum yield:

-

Absolute Method: This technique directly measures the quantum yield by detecting all photons emitted from a sample using an integrating sphere. It is the more accurate method but requires specialized equipment.[3][6]

-

Relative Method: This method calculates the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][7] This guide will focus on the relative method due to its accessibility.

Experimental Protocol: Relative Quantum Yield Determination

The relative method for determining the fluorescence quantum yield of a sample, in this case, this compound, involves comparing its spectroscopic properties to a well-characterized fluorescent standard.[5] The fundamental principle is that if two dilute solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[5]

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound (sample)

-

Fluorescein (reference standard)

-

Spectroscopic grade solvent (e.g., ethanol, ensuring both sample and standard are soluble)

Procedure

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both this compound and the fluorescein standard in the chosen spectroscopic grade solvent.

-

-

Determination of Excitation Wavelength:

-

Measure the absorption spectra of dilute solutions of both the sample and the reference standard.

-

Identify a suitable excitation wavelength where both compounds have significant absorbance. This wavelength should not be in the emission region of the sample.

-

-

Preparation of a Series of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the reference standard.

-

It is crucial to keep the absorbance of these solutions at the chosen excitation wavelength below 0.1 to minimize inner filter effects.[5][8] A recommended range for absorbance is between 0.02 and 0.1.[8]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.

-

It is critical to maintain identical experimental conditions (e.g., excitation wavelength, slit widths) for all measurements.[9]

-

Integrate the area under the corrected emission spectrum for each solution. This integrated fluorescence intensity is a measure of the total photons emitted.

-

Data Analysis and Calculation

-

Plotting the Data:

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation:[4][5]

Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

-

Where:

-

Φₛₜ is the known quantum yield of the reference standard.

-

mₓ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

mₛₜ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.

-

nₓ is the refractive index of the solvent used for the sample.

-

nₛₜ is the refractive index of the solvent used for the reference standard. If the same solvent is used for both, this term cancels out.[9][10]

-

-

Data Presentation

For accurate determination and reporting, all quantitative data should be meticulously organized.

Table 1: Photophysical Data of Reference Standard (Fluorescein)

| Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |

| 0.1 N NaOH (aq) | 0.925 ± 0.015 | Near long-wave absorption band |

| Ethanol | 0.79 | 425 |

| Water (alkaline) | ~0.93 | Not specified |

| Deuterium Oxide (D₂O) | 0.98 | Not specified |

Data sourced from[5]

Table 2: Experimental Data for Quantum Yield Calculation of this compound

| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity |

| Reference Standard (Fluorescein) | ||

| Dilution 1 | ||

| Dilution 2 | ||

| Dilution 3 | ||

| Dilution 4 | ||

| Dilution 5 | ||

| Sample (this compound) | ||

| Dilution 1 | ||

| Dilution 2 | ||

| Dilution 3 | ||

| Dilution 4 | ||

| Dilution 5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for relative quantum yield determination.

Quantum Yield Calculation Logic

Caption: Logical relationship of parameters in the quantum yield formula.

Conclusion

The determination of the fluorescence quantum yield is a fundamental aspect of characterizing fluorescent molecules like this compound. The relative method, as detailed in this guide, provides a robust and accessible approach for researchers. By carefully following the experimental protocol and data analysis steps, a reliable quantum yield value can be obtained. This information is invaluable for the development and application of this compound in fluorescence-based research and technologies.

References

- 1. horiba.com [horiba.com]

- 2. benchchem.com [benchchem.com]

- 3. jasco-global.com [jasco-global.com]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. shimadzu.com [shimadzu.com]

- 8. static.horiba.com [static.horiba.com]

- 9. edinst.com [edinst.com]

- 10. m.youtube.com [m.youtube.com]

Solubility of 2-Methyl-4,5-diphenyloxazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4,5-diphenyloxazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a qualitative analysis based on structural analogs, a detailed protocol for the gravimetric shake-flask method, and a visualization of the experimental workflow.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values, allowing for a structured comparison across various solvents and conditions.

Table 1: Experimental Solubility Data for this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Acetone | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Dichloromethane | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Toluene | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Ethyl Acetate | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Methanol | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., Hexane | 25 | To Be Determined | To Be Determined | Gravimetric |

| e.g., DMSO | 25 | To Be Determined | To Be Determined | Gravimetric |

Qualitative Solubility Profile and Inferences from Structural Analogs

The solubility of this compound can be qualitatively inferred by examining its molecular structure and comparing it to analogous compounds.

-

Molecular Structure: The molecule possesses two phenyl groups, which impart significant non-polar, hydrophobic character. The oxazole ring provides a degree of polarity, while the 2-methyl group slightly increases its lipophilicity.

-

Inferences from Analogs:

-

2,5-Diphenyloxazole (PPO): This parent compound is known to be soluble in various organic solvents, including ethanol, methanol, and chloroform, but has poor solubility in water.[1] The non-polar nature of the two phenyl rings is the primary driver for its solubility in organic media.[1]

-

Substituted Oxazoles: The introduction of a methyl group generally enhances solubility in organic solvents.[1] Based on these structural characteristics and comparisons, this compound is predicted to exhibit favorable solubility in a range of moderately polar and non-polar organic solvents.

-

Predicted Solubility:

-

High Solubility Expected: Dichloromethane, Chloroform, Toluene, Acetone, Ethyl Acetate.

-

Moderate Solubility Expected: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).

-

Low to Negligible Solubility Expected: Water, Hexane.

Experimental Protocol: Gravimetric Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Pre-weighed collection vials or evaporating dishes

-

Pipettes and general laboratory glassware

-

Oven or vacuum oven for solvent evaporation

3.2. Detailed Methodology

-

Preparation:

-

Ensure all glassware is clean and completely dry.

-

Pre-weigh several collection vials or evaporating dishes and record their masses accurately.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of experimental vials. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

-

Solvent Addition:

-

Accurately add a known volume (e.g., 2.0 mL or 5.0 mL) of the desired organic solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the collection vials containing the filtered solution into an oven or vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but well below the melting point of this compound (28°C) to prevent decomposition or loss of the solute.[2] Gentle heating under vacuum is preferred.

-

Continue the evaporation process until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Mass Determination and Calculation:

-

Allow the collection vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dry solute on the analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the pre-weighed mass of the empty vial from the final mass.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L) using the calculated mass of the solute and the known volume of the solvent used.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Methyl-4,5-diphenyloxazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are engaged in the synthesis, identification, and quality control of heterocyclic compounds. This document details the expected ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the characterization process.

Introduction to the NMR Spectroscopy of Oxazoles

Oxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are prevalent scaffolds in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of oxazole derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can unambiguously determine the molecular structure and substitution patterns.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~ 2.5 | Singlet (s) | 3H |

| Phenyl (Ar-H) | ~ 7.2 - 7.6 | Multiplet (m) | 10H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~ 14 |

| Phenyl (C-H) | ~ 125 - 130 |

| Phenyl (Quaternary C) | ~ 130 - 135 |

| Oxazole (C2) | ~ 160 |

| Oxazole (C4) | ~ 145 |

| Oxazole (C5) | ~ 135 |

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural characterization. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used for spectral referencing.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.

-

Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. Lock the magnetic field using the deuterium signal from the CDCl₃ solvent.

-

Shimming: Perform magnetic field shimming to optimize the field homogeneity, which will result in sharp and symmetrical NMR signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectra using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

Visualization of the Characterization Workflow

The following diagrams illustrate the logical workflow for the NMR characterization of this compound and the key correlations expected in 2D NMR experiments, which are often used for unambiguous assignments.

Caption: Workflow for NMR Characterization.

Caption: Labeled structure of this compound for NMR.

Photophysical properties of substituted diphenyloxazole derivatives.

An In-depth Guide to the Photophysical Properties of Substituted Diphenyloxazole Derivatives

Introduction

Substituted 2,5-diphenyloxazole (PPO) derivatives are a significant class of heterocyclic compounds renowned for their robust fluorescent properties.[1] Their core structure, an oxazole ring flanked by two aryl groups, provides a versatile scaffold for developing materials used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), liquid scintillators, and as fluorescent probes in biological and medical research.[1][2][3] The primary appeal of these derivatives lies in the tunability of their photophysical characteristics—such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime—through the strategic introduction of various substituents onto the phenyl rings.[1]

This technical guide provides a comprehensive overview of the photophysical properties of substituted diphenyloxazole derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design of novel fluorophores for specific applications.

General Molecular Structure and Substituent Effects

The fundamental structure of these compounds consists of an oxazole core with phenyl groups at the 2 and 5 positions. The electronic and optical properties can be precisely modulated by introducing different functional groups (substituents) at various positions on these phenyl rings.[1]

References

Stability of 2-Methyl-4,5-diphenyloxazole in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-Methyl-4,5-diphenyloxazole, a heterocyclic compound with significant applications in materials science and as a pharmaceutical intermediate. Due to a lack of specific quantitative stability data in peer-reviewed literature, this document focuses on the predicted stability profile based on the established chemistry of the oxazole ring system. It outlines the anticipated behavior of this compound under various stress conditions, including acidic, basic, oxidative, and photolytic environments. Furthermore, this guide furnishes detailed experimental protocols for conducting forced degradation studies to enable researchers to determine its intrinsic stability and identify potential degradation products. These methodologies are essential for the development of stable formulations and for meeting regulatory requirements in drug development.

Introduction

This compound is a versatile aromatic heterocycle utilized in diverse fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry.[1][2] Its unique photophysical properties and structural features make it a valuable building block in organic synthesis.[1] Understanding the chemical stability of this compound is paramount for its practical application, ensuring its integrity, efficacy, and safety in various formulations and devices.

Predicted Stability Profile of this compound

The stability of the oxazole ring is influenced by factors such as pH, the presence of oxidizing agents, and exposure to light. The substituents on the ring—a methyl group at the 2-position and two phenyl groups at the 4- and 5-positions—will modulate this inherent reactivity.

Hydrolytic Stability

-

Acidic Conditions: The oxazole ring is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This typically leads to ring cleavage and the formation of an α-acylamino ketone. For this compound, acid hydrolysis is predicted to yield N-(1,2-diphenyl-1-oxopropan-2-yl)acetamide. The reaction rate is dependent on the acid concentration and temperature.[5]

-

Basic Conditions: Oxazoles are generally more resistant to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. However, strong bases can induce deprotonation. While unsubstituted oxazoles can be deprotonated at the C2 position leading to ring-opening, the C2-methyl group in the title compound makes this pathway less likely.[3] Under harsh basic conditions (high pH and temperature), hydrolysis may occur, but at a significantly slower rate than in acidic media.

-

Neutral Conditions: In neutral aqueous solutions and aprotic solvents at ambient temperature, this compound is expected to be highly stable.

Oxidative Stability

The oxazole ring can be cleaved by strong oxidizing agents.[4] In the context of drug development and formulation, a key concern is oxidation by peroxide species, which can be present as impurities in excipients or formed through autoxidation. Forced degradation studies using hydrogen peroxide are crucial to assess this liability. The reaction mechanism likely involves electrophilic attack on the electron-rich oxazole ring.

Photostability

Oxazole derivatives, particularly those with extensive conjugation like 2,5-diphenyloxazole (PPO), are known to be sensitive to ultraviolet light.[6] The presence of two phenyl groups in this compound suggests significant UV absorbance, making it potentially susceptible to photodegradation. In the presence of oxygen, photo-oxidation is a likely degradation pathway. Studies on PPO have shown that UV irradiation in the presence of oxygen leads to the formation of N-formyldibenzamide through a proposed 1,4-peroxidation mechanism.[6] A similar pathway can be postulated for this compound, potentially leading to ring-opened amide products. Therefore, proper protection from light is advisable for storage and handling.

Data Presentation: Predicted Stability Summary

As quantitative data is unavailable in the literature, the following table summarizes the predicted stability and potential degradation pathways for this compound under various stress conditions. This serves as a hypothesis-driven guide for experimental investigation.

| Stress Condition | Solvent/Environment | Predicted Stability | Potential Degradation Products |

| Acid Hydrolysis | Aqueous Acid (e.g., 0.1 M HCl) | Labile, especially with heat | Ring-opened α-acylamino ketone |

| Base Hydrolysis | Aqueous Base (e.g., 0.1 M NaOH) | Generally stable, labile under harsh conditions | Ring-opened products (slower than acid) |

| Oxidation | Hydrogen Peroxide (e.g., 3% H₂O₂) | Labile | Ring-cleaved products, oxidized derivatives |

| Photolysis | UV/Visible Light (ICH Q1B) | Potentially labile | Isomers, photo-oxidation products (e.g., amides) |

| Thermal | Solid-state, elevated temperature | Likely stable at moderate temperatures | Decomposition at high temperatures |

| Neutral | Aqueous/Organic Solvents | Stable | None expected under ambient conditions |

Mandatory Visualizations

Caption: Predicted degradation pathways for this compound.

Caption: Experimental workflow for stability assessment.

Experimental Protocols: Forced Degradation Study

This section provides a generalized protocol for conducting a forced degradation study on this compound. The goal is to induce approximately 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[7]

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Purified water (e.g., Milli-Q)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC columns (e.g., C18, 150 mm x 4.6 mm, 5 µm)

-

Volumetric flasks, pipettes, and vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of degradation products.

-

pH meter

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines.[8][9]

Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of approximately 1 mg/mL.

-

Acid/Base Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions in purified water.

-

Oxidizing Agent: Prepare a 3% H₂O₂ solution by diluting the 30% stock.

Stress Conditions Procedure

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours (time may be adjusted).

-

Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase or diluent.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours (time may be adjusted).

-

Cool, neutralize with an equimolar amount of 0.1 M HCl, and dilute to ~0.1 mg/mL.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute to ~0.1 mg/mL.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a vial.

-

Heat in an oven at 105°C for 48 hours.

-

After cooling, dissolve the sample in the initial solvent to prepare a ~0.1 mg/mL solution for analysis.

-

-

Photostability:

-

Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

After exposure, prepare a ~0.1 mg/mL solution for analysis.

-

Analytical Methodology

A stability-indicating analytical method is one that can resolve the parent drug from its degradation products.[10]

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detector: PDA detector set to monitor at the λmax of this compound and across a UV range (e.g., 200-400 nm) to detect degradants with different chromophores.

-

Analysis: Inject all stressed and control samples. Assess the chromatograms for new peaks, changes in the parent peak area, and peak purity using the PDA data. Calculate the mass balance.

-

-

LC-MS/MS Analysis:

-

Analyze the stressed samples where significant degradation was observed using an LC-MS/MS system.

-

The same chromatographic conditions can often be used.

-

Obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

-

Perform fragmentation (MS/MS) studies to help elucidate the structures of the unknown degradants.[11][12]

-

Conclusion

While specific stability data for this compound is not currently published, a comprehensive understanding of oxazole chemistry allows for a robust prediction of its stability profile. The compound is expected to be stable under neutral conditions but susceptible to degradation in acidic, strongly oxidative, and photolytic environments. The provided experimental protocols offer a systematic approach for researchers and drug development professionals to empirically determine the intrinsic stability of this compound. The execution of these forced degradation studies is a critical step in developing a stability-indicating analytical method, which is indispensable for ensuring the quality, safety, and efficacy of any product containing this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. "Liquid Scintillators.The Decomposition Of 2, 5-Diphenyloxazole In Ultr" by John W. Hustler [digitalrepository.unm.edu]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Functionalization of 2-Methyl-4,5-diphenyloxazole for Biological Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and functionalization of the versatile fluorophore, 2-methyl-4,5-diphenyloxazole. This oxazole derivative serves as a valuable scaffold for the development of novel biological probes due to its inherent fluorescence and the potential for chemical modification. This document outlines key synthetic methodologies, strategies for functionalization, and the photophysical properties of related compounds, offering a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.

Synthesis of the this compound Core

The construction of the this compound core can be efficiently achieved through several established synthetic routes. The two most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, the key intermediate is N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide.

Reaction Scheme:

Caption: Robinson-Gabriel synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound via Robinson-Gabriel Synthesis (Adapted from related procedures)

Step 1: Synthesis of the α-acylamino ketone precursor, N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide.

Step 2: Cyclodehydration to this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

-

Addition of Dehydrating Agent: Carefully add a dehydrating agent such as concentrated sulfuric acid (catalytic amount) or phosphorus pentoxide (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and often milder route to oxazoles. For the synthesis of this compound, this would conceptually involve the reaction of benzil with a suitable TosMIC (p-toluenesulfonylmethyl isocyanide) derivative.

Reaction Scheme:

Caption: Conceptual Van Leusen synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Van Leusen Reaction (Conceptual)

-

Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and 1-(isocyanoethyl)sulfonyl-4-methylbenzene (1.1 eq) in a suitable solvent such as methanol or THF.

-

Base Addition: Add a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or gentle reflux and monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Functionalization of this compound for Biological Probes

To utilize this compound as a biological probe, it is essential to introduce a reactive functional group that allows for covalent attachment to biomolecules (e.g., proteins, nucleic acids, or small-molecule ligands). Direct electrophilic substitution on the oxazole ring is generally difficult. Therefore, functionalization strategies typically target the pendant phenyl rings.

Caption: Workflow for the functionalization and bioconjugation of this compound.

Introduction of a Reactive Handle

A common strategy is to first introduce a versatile functional group, such as a nitro or bromo group, onto one of the phenyl rings, which can then be further elaborated.

Experimental Protocol: Nitration of this compound (General Procedure)

-

Reaction Setup: Dissolve this compound in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with water until neutral.

-

Purification: The crude product, a mixture of mono-nitrated isomers, can be purified and separated by column chromatography.

The resulting nitro-functionalized oxazole can then be reduced to an amine, providing a nucleophilic handle for subsequent conjugation reactions.

Experimental Protocol: Reduction of Nitro-functionalized Oxazole

-

Reaction Setup: Suspend the nitro-functionalized oxazole in a solvent such as ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂, Pd/C).

-

Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the amino-functionalized oxazole with an organic solvent.

-

Purification: Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For more advanced functionalization, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools. This requires the initial synthesis of a halogenated (e.g., brominated) this compound.

Experimental Protocol: Suzuki Coupling of a Bromo-functionalized Oxazole (General Procedure)

-

Reaction Setup: In a reaction vessel, combine the bromo-functionalized this compound (1.0 eq), a suitable arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

This approach allows for the introduction of various functionalities, including those bearing carboxylic acids, esters, or other reactive groups suitable for bioconjugation.

Data Presentation

The photophysical properties of oxazole-based fluorophores are highly dependent on their substitution pattern and the solvent environment. While specific data for this compound is not extensively reported, the data for the closely related 2,5-diphenyloxazole (PPO) provides a useful benchmark. Functionalization will likely alter these properties.

Table 1: Photophysical Properties of 2,5-Diphenyloxazole (PPO) in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Cyclohexane | 305 | 365 | 0.97 |

| Toluene | 308 | 370 | 0.93 |

| Ethanol | 307 | 372 | 0.89 |

| Acetonitrile | 306 | 370 | 0.91 |

Note: Data is compiled from various literature sources and should be considered as representative values.

Table 2: Expected Effects of Functionalization on Photophysical Properties

| Functional Group | Expected Effect on λ_abs and λ_em | Expected Effect on Φ_F | Rationale |

| Electron-donating (e.g., -NH₂, -OH) | Red-shift (bathochromic) | May increase or decrease | Increased π-conjugation and intramolecular charge transfer (ICT) character. |

| Electron-withdrawing (e.g., -NO₂, -CN) | Red-shift (bathochromic) | Often decreases | Enhanced ICT character, but can introduce non-radiative decay pathways. |

| Extended π-systems (via Suzuki coupling) | Significant red-shift | Variable | Increased conjugation length. |

Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel biological probes. Its core structure can be accessed through reliable synthetic methods such as the Robinson-Gabriel and Van Leusen reactions. Subsequent functionalization, primarily on the pendant phenyl rings, allows for the introduction of a wide range of reactive groups for bioconjugation. The inherent fluorescence of the oxazole core, which can be modulated through substitution, makes it an attractive fluorophore for various bioimaging and sensing applications. The experimental protocols and functionalization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this promising class of molecules in their respective fields. Further research into the specific photophysical properties of functionalized this compound derivatives will be crucial for the rational design of next-generation biological probes.

An In-depth Technical Guide to the Photophysical Properties of 2-Methyl-4,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted oxazole derivatives are a significant class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science. Their distinct photophysical characteristics, such as tunable emission spectra and high fluorescence quantum yields, render them valuable as fluorescent probes in bioimaging and as core components in organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive examination of the photophysical properties of 2-Methyl-4,5-diphenyloxazole, a specific derivative of the oxazole family. While direct, extensive data for this particular compound is limited, this paper will leverage available spectral information and draw comparisons with the closely related and well-characterized compound, 2,5-diphenyloxazole (PPO), to provide a thorough understanding of its expected behavior. The structural similarity suggests that PPO's photophysical properties can serve as a foundational proxy for those of this compound.

The core of the photophysical behavior of substituted oxazoles lies in their molecular structure. The oxazole ring can function as both an electron donor and acceptor, creating a Donor-π-Acceptor (D-π-A) framework.[1] This architecture is fundamental to their fluorescent properties. Upon excitation, an intramolecular charge transfer (ICT) occurs, which is often sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1]

Molecular Structure and Identity

-

IUPAC Name: this compound[2]

-

CAS Registry Number: 14224-99-8[2]

-

Molecular Formula: C₁₆H₁₃NO[2]

-

Molecular Weight: 235.2805 g/mol [2]

Quantitative Photophysical Data

The following tables summarize the available and estimated photophysical data for this compound. Data for the analogous compound 2,5-diphenyloxazole (PPO) is included for comparative purposes.

Table 1: Spectroscopic Properties of this compound and Analogues

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |

| This compound | Not Specified | ~280 | Not Available | Not Available |

| 2,5-diphenyloxazole (PPO) | Cyclohexane | 303[3][4] | 355-380[4][5] | 52-77 |

| 2,5-diphenyloxazole (PPO) | Ethanol | 305[4] | ~360[4] | ~55 |

Note: The absorption maximum for this compound is estimated from the UV/Visible spectrum available in the NIST WebBook.[2]

Table 2: Fluorescence Quantum Yield and Lifetime Data

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |

| This compound | Not Available | Not Available | Not Available |

| 2,5-diphenyloxazole (PPO) | Cyclohexane | 1.00[3][4][6] | 1.4 - 1.5[5] |

| 2,5-diphenyloxazole (PPO) | Ethanol | Solvent-dependent[4] | 1.46[5] |

| 2,5-diphenyloxazole (PPO) | Methanol | Not Specified | ~1.4-1.5[5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the photophysical properties of oxazole derivatives. These protocols are based on established techniques and can be directly applied to the investigation of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorbance (λ_abs) and the molar absorptivity (ε).

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM) in a spectroscopic grade solvent.[1]

-

Serial Dilutions: Create a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.[1]

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength scanning range (e.g., 250-700 nm).[1]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.[1]

-

Sample Measurement: Record the absorption spectra for each of the diluted sample solutions. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[1]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the cuvette path length, typically 1 cm).[1]

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-4,5-diphenyloxazole in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent probe belonging to the oxazole family of fluorophores. While specific applications of this particular derivative in fluorescence microscopy are not yet extensively documented in peer-reviewed literature, its structural similarity to the well-characterized fluorophore 2,5-diphenyloxazole (PPO) suggests its potential as a valuable tool for cellular imaging. The hydrophobic nature imparted by the two phenyl groups indicates a likely affinity for lipid-rich environments within cells, such as cellular membranes and lipid droplets. This document provides a detailed guide to the application of this compound in fluorescence microscopy, including its anticipated photophysical characteristics, protocols for cellular staining, and potential areas of investigation. The provided data and protocols are based on the known properties of its parent compound, 2,5-diphenyloxazole, and general principles of fluorescence microscopy.

Anticipated Photophysical Properties

The photophysical properties of this compound are estimated based on the known values for 2,5-diphenyloxazole (PPO). The methyl group is expected to have a minor effect on the spectral properties.

Table 1: Estimated Photophysical Properties of this compound

| Property | Estimated Value | Parent Compound (PPO) Data | Citation for PPO Data |

| Excitation Maximum (λex) | ~303 - 310 nm | ~303 nm in cyclohexane | [1] |

| Emission Maximum (λem) | ~350 - 385 nm | ~385 nm | [2] |

| Molar Extinction Coefficient (ε) | ~35,700 cm⁻¹M⁻¹ at 302.8 nm | 35,700 cm⁻¹M⁻¹ at 302.8 nm in cyclohexane | [3] |

| Fluorescence Quantum Yield (Φf) | ~0.9 - 1.0 in non-polar solvents | 1.00 in cyclohexane | [3][4] |

| Fluorescence Lifetime (τf) | ~1.4 - 1.5 ns | 1.4 - 1.5 ns in cyclohexane | [5] |

Applications in Fluorescence Microscopy

Given its high hydrophobicity, this compound is a promising candidate for the fluorescent labeling of nonpolar structures within cells.

-

Lipid Droplet Staining: Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Hydrophobic dyes readily partition into the neutral lipid core of these structures, allowing for their visualization and quantification.

-

Cellular Membrane Imaging: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes (e.g., endoplasmic reticulum, mitochondria), enabling the study of membrane morphology and dynamics.[6]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cultured Cells

This protocol describes the staining of lipid droplets in live cells using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

(Optional) Oleic acid complexed to BSA to induce lipid droplet formation

Procedure:

-

Preparation of Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.

-

Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging substrate.

-

(Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate cells with complete medium supplemented with 100-400 µM oleic acid for 12-24 hours prior to staining.

-

Preparation of Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium or PBS to a final working concentration of 0.5-5 µM. Vortex briefly to ensure complete mixing.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set).

Protocol 2: Staining of Cellular Structures in Fixed Cells

This protocol is suitable for imaging cellular structures in fixed samples.

Materials:

-

Staining reagents from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

(Optional) 0.1-0.5% Triton X-100 in PBS for permeabilization

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

-

(Optional) Permeabilization: If targeting intracellular membranes that may be less accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS. Note: Permeabilization may extract some lipids and is often not necessary for lipid droplet staining.

-

Staining: Prepare the staining solution as described in Protocol 1 (step 4), using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using a suitable mounting medium. Image using a fluorescence microscope with appropriate filter sets.

Visualizations

References

Application Notes and Protocols: 2-Methyl-4,5-diphenyloxazole as a Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent probe belonging to the oxazole family of fluorophores. Its hydrophobic nature, conferred by the two phenyl groups, suggests a strong affinity for lipid-rich environments within cells, making it a promising candidate for imaging cellular membranes and lipid droplets.[1] While extensive peer-reviewed literature on the specific applications of this compound in cellular imaging is limited, its structural similarity to the well-characterized fluorophore 2,5-diphenyloxazole (PPO) allows for the estimation of its photophysical properties and the development of protocols for its use.[2]

These application notes provide a comprehensive guide to the potential uses of this compound in fluorescence microscopy, including its anticipated photophysical characteristics, detailed protocols for cellular staining, and potential areas of investigation. The provided data and protocols are based on the known properties of its parent compound and general principles of fluorescence microscopy and require experimental verification for specific applications.

Photophysical and Chemical Properties

The photophysical properties of this compound are predicted based on data from its parent compound, 2,5-diphenyloxazole (PPO). The addition of a methyl group at the 2-position is not expected to dramatically alter the core spectral properties.

Table 1: Physicochemical and Spectral Properties of this compound and Related Compounds.

| Property | This compound | 2,5-Diphenyloxazole (PPO) |

| Molecular Formula | C₁₆H₁₃NO[3] | C₁₅H₁₁NO |

| Molecular Weight | 235.28 g/mol [3] | 221.25 g/mol |

| CAS Number | 14224-99-8[3] | 92-71-7 |

| Excitation Maximum (λex) | ~300 - 320 nm (predicted)[2] | ~303 nm (in cyclohexane) |

| UV/Visible Spectrum | Available (see NIST WebBook)[3] | Not applicable |

| Emission Maximum (λem) | ~360 - 390 nm (predicted)[2] | ~365 nm[2] |

| Fluorescence Quantum Yield (Φ) | High (estimated) | ~1.0 (in cyclohexane) |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in organic solvents (e.g., Toluene, Dioxane) |

| Photostability | Expected to be moderate to high | Good photostability, though the oxazole ring can be susceptible to photooxidation[4] |

Note: Properties for this compound are largely estimated and should be experimentally verified.

Potential Applications in Cellular Imaging

Given its high hydrophobicity, this compound is a promising tool for the fluorescent labeling of nonpolar structures within cells.[1]

-

Lipid Droplet Staining: Lipid droplets are dynamic organelles involved in the storage and metabolism of neutral lipids. Hydrophobic dyes like this compound are expected to readily partition into the core of these structures, enabling their visualization and quantification.[5][6]

-

Cellular Membrane Imaging: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes (e.g., endoplasmic reticulum, mitochondria), facilitating the study of membrane morphology and dynamics.[1]

-

Monitoring Cellular Processes: Changes in cellular lipid content or membrane organization during processes such as steatosis, lipophagy, or drug-induced phospholipidosis could potentially be tracked using this probe.[7]

Experimental Protocols

The following are general protocols for the use of this compound in live and fixed cell imaging. It is crucial to optimize probe concentration and incubation times for each cell type and experimental condition.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM. Vortex briefly to ensure complete mixing.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium (e.g., phenol red-free medium).

-

Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set).

Protocol 2: Fixed-Cell Staining

This protocol is for staining lipid droplets and other lipid-rich structures in fixed cells.